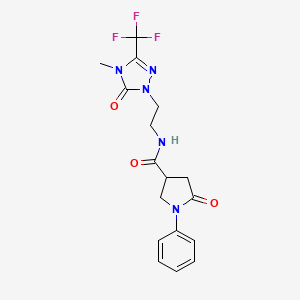
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and agrochemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, biological activity, and molecular properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful consideration of regioselectivity and reaction conditions. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides involves an in vitro mycelia growth inhibition assay to test their antifungal activity . Similarly, the synthesis of 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives is achieved through regioselective chlorination and condensation reactions, indicating a method that could potentially be adapted for the synthesis of the compound . The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide also provides a relevant example of a multi-step synthesis involving triazole ester and ethylene diamine, which could inform the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds reveals important conformational and bonding characteristics. For example, the pyrrolidine ring in 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide exhibits an envelope conformation, and molecules are connected into infinite chains via hydrogen bonding . This information could be useful in predicting the conformation and intermolecular interactions of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are characterized by specific conditions that ensure high yields and desired selectivity. The reaction conditions for the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, such as temperature and reaction time, are optimized to achieve an 88% yield . These details could be crucial for developing a synthesis route for the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures can provide insights into the behavior of the compound . For instance, the antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and their structure-activity relationships suggest that small changes in the molecular structure can significantly impact biological activity . This could imply that the target compound may also exhibit biological activity that is highly dependent on its precise structure.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of compounds structurally related to the specified chemical, highlighting their efficacy against a range of bacterial and fungal pathogens. For instance, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Anti-HIV Properties
Certain carboxamide derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, showcasing the chemical's relevance in antiviral research. The structural configuration of these compounds contributes to their potential therapeutic applications (Tamazyan et al., 2007).
Modulation of Transcription Factors
The chemical has been part of studies exploring inhibitors for NF-kappaB and AP-1 transcription factors. These factors are crucial in the regulation of inflammatory and immune responses, indicating the compound's potential in treating related conditions (Palanki et al., 2000).
Synthesis Methodologies
Advanced synthesis methods have been developed to create derivatives of this compound, contributing significantly to medicinal chemistry. These methodologies facilitate the exploration of its broader applications, including the development of novel pharmaceuticals (Črček et al., 2012).
Exploration of Derivatives
Researchers have synthesized and evaluated numerous derivatives for their potential in various therapeutic areas, such as anticancer and anti-inflammatory applications. This includes studies on the structural relationships and biological activities of these derivatives, further underscoring the compound's versatility and potential in drug discovery (Butler et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3/c1-23-15(17(18,19)20)22-25(16(23)28)8-7-21-14(27)11-9-13(26)24(10-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIJZYFAKLUKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

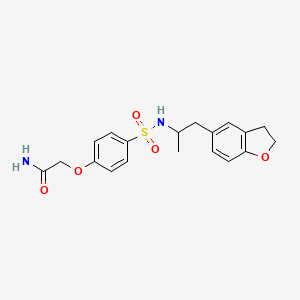
![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)
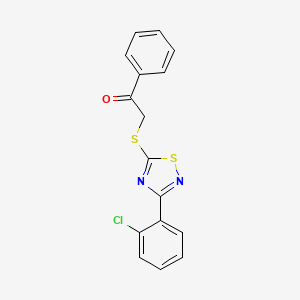
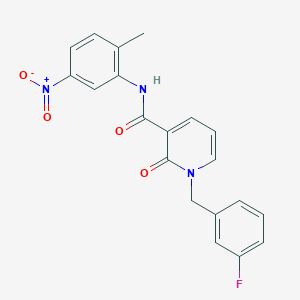
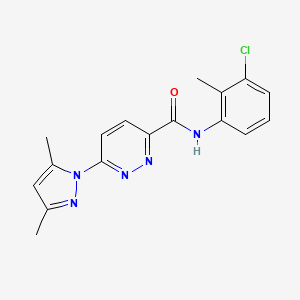
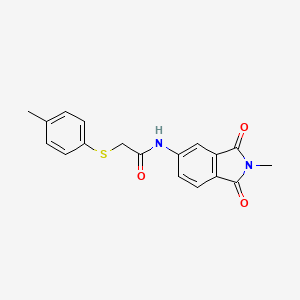
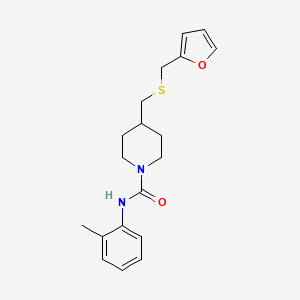
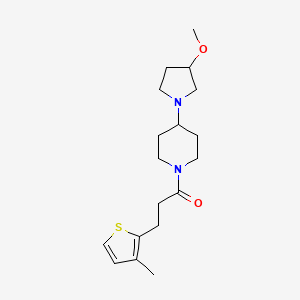
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
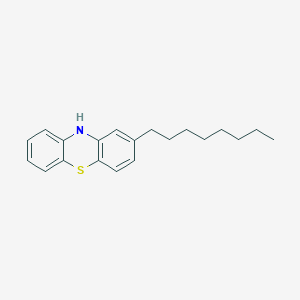
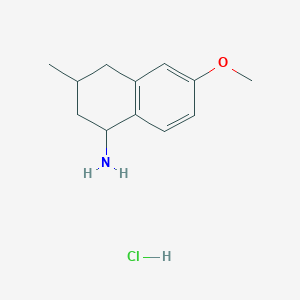

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)
